8Alpha-Hydroxyhirsutinolide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8Alpha-Hydroxyhirsutinolide is a sesquiterpenoid . It is a bicyclic compound that consists of a pyridine ring fused to phenol, in which the hydroxyl group is attached to position 8 . This compound shows anti-inflammatory activity and inhibits TNF-α-induced NF-κB activity with the IC(50) value of 1.9 uM .
Molecular Structure Analysis
The molecular formula of this compound is C15H20O6 . The molecular weight is 296.31 g/mol . The IUPAC name is (1R,2E,8S,10R,11S)-8,11-dihydroxy-6-(hydroxymethyl)-1,10-dimethyl-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-5-one .Physical and Chemical Properties Analysis
This compound is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications
Antibacterial and Cytotoxic Activities
Research has shown that sesquiterpene lactones, including compounds structurally related to 8Alpha-Hydroxyhirsutinolide, possess significant antibacterial and cytotoxic activities. For instance, compounds isolated from the aerial parts of Centaurea spinosa demonstrated in vitro activity against a range of Gram-positive and Gram-negative bacteria, as well as cytotoxic activity against human tumor cell lines (Saroglou et al., 2005). These findings highlight the potential of such compounds in developing new antibacterial agents and cancer therapies.
Anti-Tumor Promoting Effects
Another study on abietane diterpenoids from the cones of Larix kaempferi revealed inhibitory effects on Epstein-Barr virus activation, which is a primary screening method for anti-tumor promoters (Ohtsu et al., 2001). This suggests that compounds like this compound may also have potential applications in preventing tumor promotion, further emphasizing the importance of sesquiterpene lactones in cancer research.
Antimicrobial Activity
Studies have also focused on the antimicrobial properties of sesquiterpene lactones. For example, guaianolide sesquiterpenes isolated from Pulicaria crispa showed antimycobacterial activity and cytotoxicity against human carcinoma cell lines, highlighting their potential as antimicrobial agents (Stavri et al., 2008).
Mechanism of Action
Target of Action
8Alpha-Hydroxyhirsutinolide is a sesquiterpene lactone . The primary target of this compound is NF-κB (Nuclear factor-kappa B), a protein complex that controls transcription of DNA, cytokine production, and cell survival .
Mode of Action
This compound inhibits the activity of NF-κB induced by TNF-α (Tumor Necrosis Factor-alpha) . By inhibiting NF-κB, it can prevent the transcription of DNA, production of cytokines, and promote cell apoptosis .
Biochemical Pathways
The inhibition of NF-κB by this compound affects the downstream biochemical pathways related to inflammation and cell survival . This includes the reduction of cytokine production, which plays a crucial role in the inflammatory response .
Pharmacokinetics
It is known to be soluble in chloroform, dichloromethane, ethyl acetate, dmso, and acetone This suggests that it may have good bioavailability
Result of Action
The inhibition of NF-κB activity by this compound leads to a decrease in NO (Nitric Oxide) production . NO is a free radical involved in several physiological processes, including vasodilation, neurotransmission, and immune response. Its overproduction can lead to inflammation and other pathological conditions .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
8Alpha-Hydroxyhirsutinolide has been found to inhibit TNF-α-induced NF-κB activity . This suggests that it interacts with these proteins and potentially other biomolecules in biochemical reactions. The nature of these interactions is likely related to the compound’s anti-inflammatory properties .
Cellular Effects
In terms of cellular effects, this compound’s inhibition of TNF-α-induced NF-κB activity suggests that it may influence cell function . This could include impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its inhibition of TNF-α-induced NF-κB activity . This suggests that it exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
(1R,2E,8S,10R,11S)-8,11-dihydroxy-6-(hydroxymethyl)-1,10-dimethyl-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O6/c1-8-5-10(17)12-9(7-16)13(18)20-11(12)6-14(2)3-4-15(8,19)21-14/h6,8,10,16-17,19H,3-5,7H2,1-2H3/b11-6+/t8-,10+,14-,15+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVUPZFNJFDVQM-HEQUYQGPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C(C(=O)OC2=CC3(CCC1(O3)O)C)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](C\2=C(C(=O)O/C2=C/[C@]3(CC[C@@]1(O3)O)C)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.